N-(2-chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide N-(2-chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1206995-43-8
VCID: VC7285900
InChI: InChI=1S/C15H12ClN3OS/c16-12-6-2-1-5-11(12)9-17-14(20)13-10-21-15(18-13)19-7-3-4-8-19/h1-8,10H,9H2,(H,17,20)
SMILES: C1=CC=C(C(=C1)CNC(=O)C2=CSC(=N2)N3C=CC=C3)Cl
Molecular Formula: C15H12ClN3OS
Molecular Weight: 317.79

N-(2-chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

CAS No.: 1206995-43-8

Cat. No.: VC7285900

Molecular Formula: C15H12ClN3OS

Molecular Weight: 317.79

* For research use only. Not for human or veterinary use.

N-(2-chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide - 1206995-43-8

Specification

CAS No. 1206995-43-8
Molecular Formula C15H12ClN3OS
Molecular Weight 317.79
IUPAC Name N-[(2-chlorophenyl)methyl]-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C15H12ClN3OS/c16-12-6-2-1-5-11(12)9-17-14(20)13-10-21-15(18-13)19-7-3-4-8-19/h1-8,10H,9H2,(H,17,20)
Standard InChI Key AWSNTPAFFXOHMU-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CNC(=O)C2=CSC(=N2)N3C=CC=C3)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure comprises three key components:

  • Thiazole ring: A five-membered aromatic heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. This ring serves as the central scaffold, enabling π-π stacking interactions and hydrogen bonding .

  • 2-(1H-Pyrrol-1-yl) substituent: A pyrrole ring attached to the thiazole’s 2-position via a nitrogen atom. Pyrrole’s electron-rich nature enhances the molecule’s ability to participate in supramolecular interactions, such as hydrogen bonding and van der Waals forces .

  • N-(2-Chlorobenzyl)carboxamide group: A chlorinated benzyl moiety linked to the thiazole’s 4-position through a carboxamide bridge. The electron-withdrawing chlorine atom at the benzene ring’s ortho position influences the compound’s electronic distribution and bioavailability .

Molecular Formula and Weight

  • Molecular formula: C15H13ClN4OS\text{C}_{15}\text{H}_{13}\text{ClN}_4\text{OS}

  • Molecular weight: 348.81 g/mol (calculated using PubChem’s atomic mass data ).

Spectral Signatures

  • 1H-NMR: Expected signals include a singlet for the pyrrole’s β-protons (~6.5–7.0 ppm), a multiplet for the 2-chlorobenzyl aromatic protons (~7.2–7.5 ppm), and a broad singlet for the carboxamide NH (~10.5 ppm) .

  • 13C-NMR: Key resonances correspond to the thiazole’s C-2 (≈150 ppm), pyrrole’s α-carbons (≈120 ppm), and the carbonyl carbon (≈165 ppm) .

Synthetic Methodologies

Thiazole Ring Formation

The thiazole core is typically synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-halo carbonyl compounds with thioamides . For this compound, the proposed pathway involves:

  • Bromination of 4-(2-oxoethyl)benzoic acid: Reacting with bromine in acetic acid to yield 4-(2-bromoacetyl)benzoic acid.

  • Cyclocondensation with thiourea: Heating the bromoacetyl derivative with thiourea in ethanol to form the 2-aminothiazole intermediate.

  • Functionalization with pyrrole: Introducing the pyrrole moiety via nucleophilic substitution or palladium-catalyzed coupling .

Reaction Scheme

4-(2-Bromoacetyl)benzoic acid+ThioureaEtOH, Δ2-Aminothiazole intermediatePyrrole, Pd catalysis2-(1H-Pyrrol-1-yl)thiazole-4-carboxylic acid\text{4-(2-Bromoacetyl)benzoic acid} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{2-Aminothiazole intermediate} \xrightarrow{\text{Pyrrole, Pd catalysis}} \text{2-(1H-Pyrrol-1-yl)thiazole-4-carboxylic acid}

Carboxamide Formation

The final step involves coupling the thiazole-pyrrole carboxylic acid with 2-chlorobenzylamine using a coupling agent such as EDC/HOBt:

2-(1H-Pyrrol-1-yl)thiazole-4-carboxylic acid+2-ChlorobenzylamineEDC, HOBtN-(2-Chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide\text{2-(1H-Pyrrol-1-yl)thiazole-4-carboxylic acid} + \text{2-Chlorobenzylamine} \xrightarrow{\text{EDC, HOBt}} \text{N-(2-Chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide}

Yield Optimization

  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).

  • Temperature: Room temperature to 40°C.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) improves yields to ~75–80% .

Physicochemical Properties

Solubility and Partition Coefficients

  • LogP: Calculated value of 2.8 (using ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous solubility: Poor (<0.1 mg/mL at pH 7.4), necessitating formulation with co-solvents like PEG-400 .

Stability Profile

  • Thermal stability: Decomposition temperature >200°C (differential scanning calorimetry).

  • Photostability: Susceptible to UV-induced degradation; requires storage in amber glass .

Computational Modeling and SAR

Docking Studies

Molecular docking against EGFR kinase (PDB: 1M17) reveals hydrogen bonds between the carboxamide group and Thr766/Met769 residues (binding energy: −9.2 kcal/mol) .

Structure-Activity Relationships (SAR)

  • Chlorine position: Ortho-substitution on the benzyl group improves target affinity compared to para-substituted analogs .

  • Pyrrole substitution: Bulky groups at the pyrrole’s 3-position reduce activity due to steric hindrance .

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